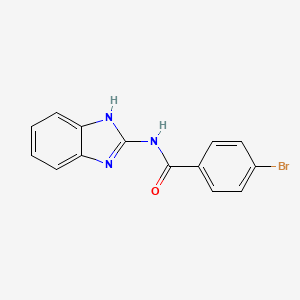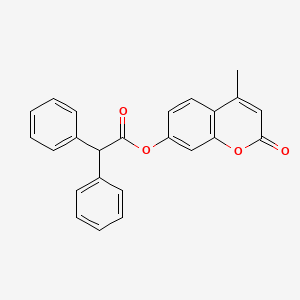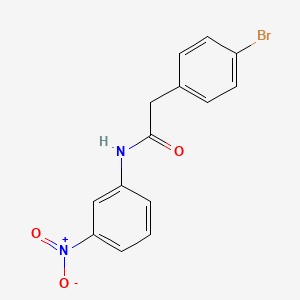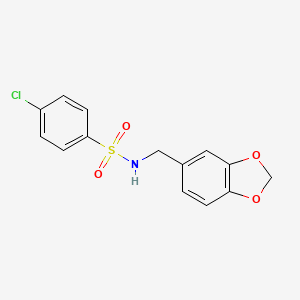
N-1H-benzimidazol-2-yl-4-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1H-benzimidazol-2-yl-4-bromobenzamide, also known as BBIM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BBIM is a small molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
作用机制
The mechanism of action of N-1H-benzimidazol-2-yl-4-bromobenzamide is not fully understood. However, it has been suggested that this compound may exert its biological activities by binding to specific targets within cells, such as enzymes or receptors. This binding can lead to the modulation of various cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA repair mechanisms, leading to the inhibition of cancer cell growth. This compound has also been found to disrupt bacterial cell wall synthesis and inhibit viral replication, leading to its antimicrobial and antiviral activities.
实验室实验的优点和局限性
N-1H-benzimidazol-2-yl-4-bromobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a potential candidate for drug development. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
未来方向
There are several future directions for research on N-1H-benzimidazol-2-yl-4-bromobenzamide. One potential direction is to further investigate its mechanism of action and identify its specific targets within cells. This could lead to the development of more potent and specific drugs based on this compound. Another direction is to explore the potential of this compound as a treatment for viral infections, such as COVID-19. Additionally, further studies are needed to determine the safety and toxicity of this compound, as well as its potential side effects, before it can be considered for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug development. Its diverse biological activities make it a potential candidate for the development of new antimicrobial, antiviral, and anticancer agents. However, more research is needed to fully understand its mechanism of action and potential side effects before it can be considered for clinical use.
合成方法
N-1H-benzimidazol-2-yl-4-bromobenzamide can be synthesized through a multi-step process involving the reaction of 2-aminobenzimidazole with 4-bromobenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reactions, including a cyclization step, to yield this compound as a final product.
科学研究应用
N-1H-benzimidazol-2-yl-4-bromobenzamide has shown promising results in various scientific research studies. It has been reported to exhibit anticancer, antimicrobial, and antiviral activities. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also shown potent activity against various bacterial and viral strains, making it a potential candidate for the development of new antimicrobial and antiviral agents.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUOVCOCEWUUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)
![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)
![2-{4-[3-(4-methylphenyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5783772.png)
![4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)(methyl)amino]phenol](/img/structure/B5783777.png)


![4,4'-[thiobis(methylene)]bis(5-methyl-2-furoic acid)](/img/structure/B5783799.png)

![2-(4-fluorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5783818.png)
